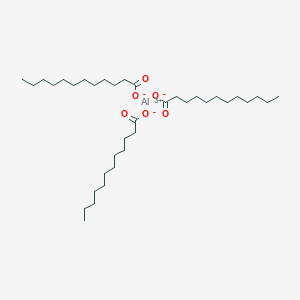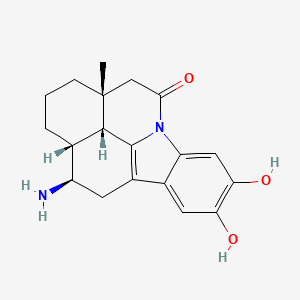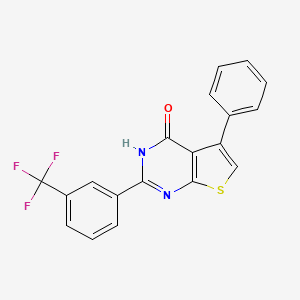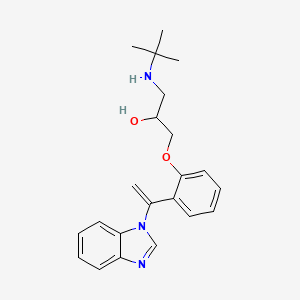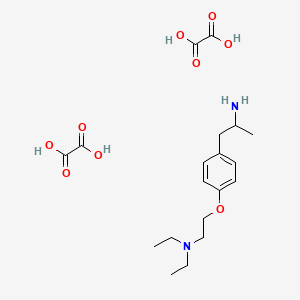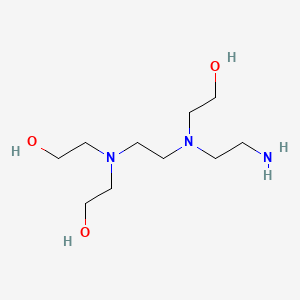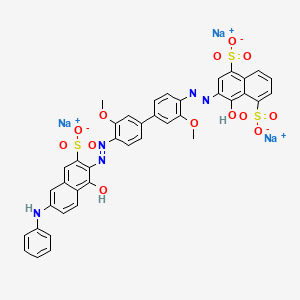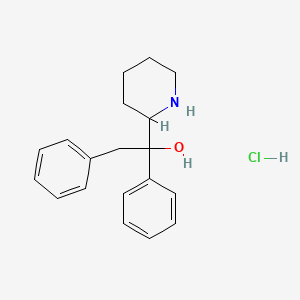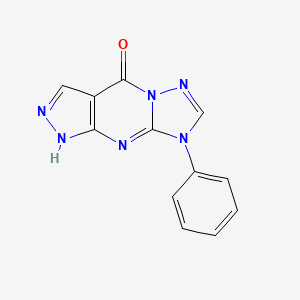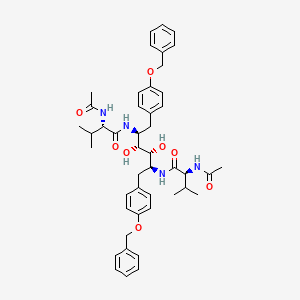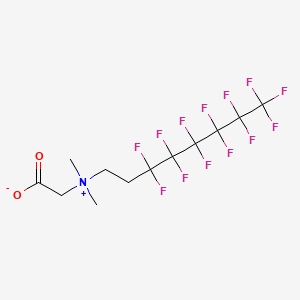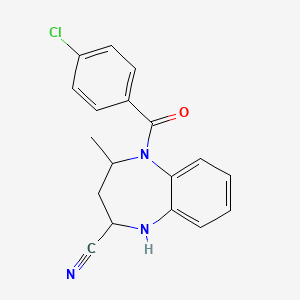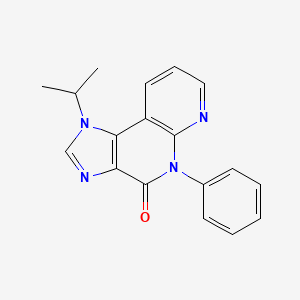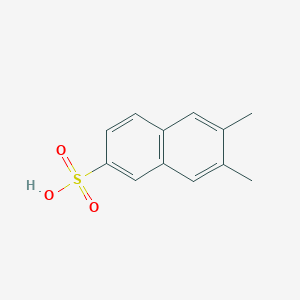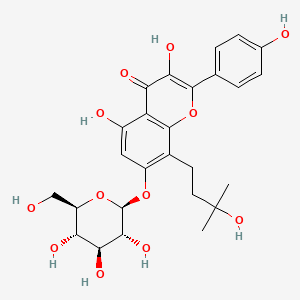
Amurensin
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Amurensin is a resveratrol dimer derived from Vitis amurensis Rupr. It is known for its significant biological effects, including anti-inflammatory and antioxidant activities. This compound has been studied for its potential therapeutic applications in various diseases, particularly those involving inflammation and oxidative stress .
Méthodes De Préparation
Amurensin can be synthesized through an oxidative coupling reaction using resveratrol as a key starting material. This synthetic route involves the formation of a dimeric structure from resveratrol, which is a naturally occurring stilbene. The reaction conditions typically include the use of oxidizing agents and specific catalysts to facilitate the coupling process .
Analyse Des Réactions Chimiques
Amurensin undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of quinones, while reduction can yield dihydro derivatives .
Applications De Recherche Scientifique
Amurensin has been extensively studied for its scientific research applications in chemistry, biology, medicine, and industry. In chemistry, it is used as a model compound to study the effects of oxidative coupling reactions and the formation of dimeric structures. In biology, this compound has shown potential in modulating inflammatory pathways and reducing oxidative stress, making it a candidate for treating inflammatory diseases such as asthma and chronic obstructive pulmonary disease . In medicine, this compound’s anti-inflammatory and antioxidant properties have been explored for their potential therapeutic effects in various conditions, including osteoarthritis and cancer . Additionally, this compound has industrial applications in the development of antioxidant formulations and as a bioactive compound in nutraceuticals .
Mécanisme D'action
The mechanism of action of amurensin involves the inhibition of key inflammatory pathways, particularly the Syk/NF-κB pathway. This compound has been shown to reduce the expression of pro-inflammatory cytokines such as interleukin 6, interleukin 8, and tumor necrosis factor α. By blocking the activation of the Syk/NF-κB pathway, this compound effectively reduces inflammation and oxidative stress in various cell types . This mechanism is crucial for its therapeutic potential in treating inflammatory diseases.
Comparaison Avec Des Composés Similaires
Amurensin is unique among resveratrol derivatives due to its dimeric structure and specific biological activities. Similar compounds include other resveratrol oligomers such as this compound G and this compound B, which also exhibit antioxidant and anti-inflammatory properties . this compound H stands out for its potent inhibition of the Syk/NF-κB pathway, making it particularly effective in reducing inflammation . Other related compounds include benzofuran-stilbene hybrids, which share structural similarities with this compound but differ in their specific biological activities and mechanisms of action .
Propriétés
Numéro CAS |
641-94-1 |
|---|---|
Formule moléculaire |
C26H30O12 |
Poids moléculaire |
534.5 g/mol |
Nom IUPAC |
3,5-dihydroxy-8-(3-hydroxy-3-methylbutyl)-2-(4-hydroxyphenyl)-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one |
InChI |
InChI=1S/C26H30O12/c1-26(2,35)8-7-13-15(36-25-22(34)20(32)18(30)16(10-27)37-25)9-14(29)17-19(31)21(33)23(38-24(13)17)11-3-5-12(28)6-4-11/h3-6,9,16,18,20,22,25,27-30,32-35H,7-8,10H2,1-2H3/t16-,18-,20+,22-,25-/m1/s1 |
Clé InChI |
UNHHWEHQUUGKEE-MLLLWRCASA-N |
SMILES isomérique |
CC(C)(CCC1=C(C=C(C2=C1OC(=C(C2=O)O)C3=CC=C(C=C3)O)O)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O |
SMILES canonique |
CC(C)(CCC1=C(C=C(C2=C1OC(=C(C2=O)O)C3=CC=C(C=C3)O)O)OC4C(C(C(C(O4)CO)O)O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


